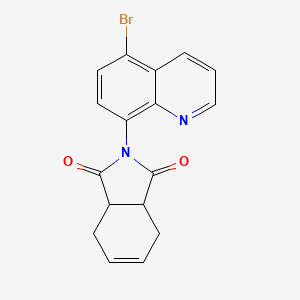
2-(5-bromo-8-quinolinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
Synthesis Analysis
The synthesis of related quinoline derivatives involves multiple steps, including cycloaddition reactions, halogenation, and nucleophilic substitution. For example, the synthesis of quinoline-3-carbonitrile derivatives employs palladium-catalyzed cyanogenation and subsequent reactions with nucleophiles to produce various functionalized quinoline compounds (Chen Wei-min, 2011). Another approach involves the condensation of amino acids and carbonyl compounds to generate azomethine ylides, which are then captured by quinones to form isoindole diones (M. Schubert-Zsilavecz et al., 1991).
Molecular Structure Analysis
Structural characterization of similar compounds includes X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry. The crystal structure analysis of one derivative revealed non-classical hydrogen bonds and π-π interactions, indicating the potential for complex molecular interactions and assembly (Wangchun Xiang, 2009).
Chemical Reactions and Properties
The chemical reactivity of related quinoline and isoindole derivatives includes halocyclization, hydrolysis, and bromination reactions, leading to the formation of various heterocyclic structures (I. Ukrainets et al., 2009). These reactions demonstrate the versatility and rich chemistry of quinoline and isoindole derivatives.
properties
IUPAC Name |
2-(5-bromoquinolin-8-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c18-13-7-8-14(15-12(13)6-3-9-19-15)20-16(21)10-4-1-2-5-11(10)17(20)22/h1-3,6-11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRFOXHFJAECPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=C4C(=C(C=C3)Br)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



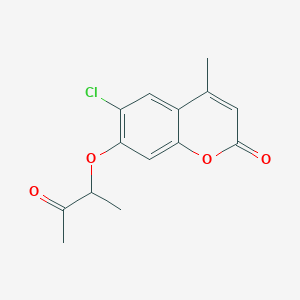
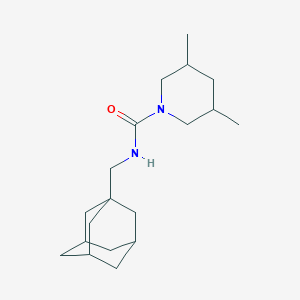
![2-(4-ethylphenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4012696.png)
![4-chloro-N-(2-nitrophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4012708.png)

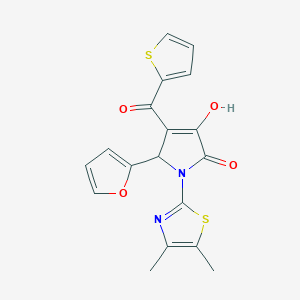
![1-{4'-[(dimethylamino)methyl]biphenyl-3-yl}propan-1-one](/img/structure/B4012721.png)
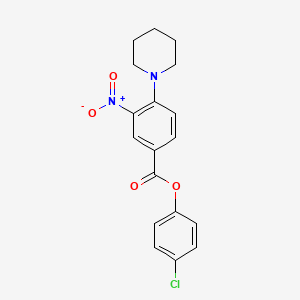
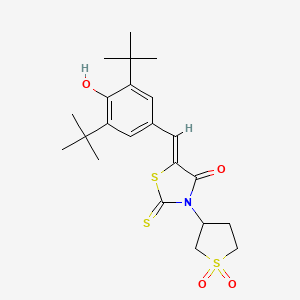
![N-{3-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B4012734.png)
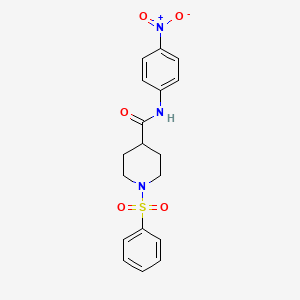
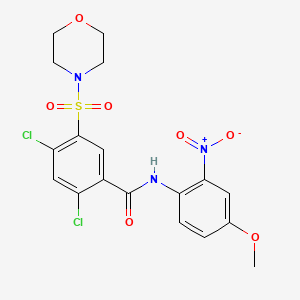
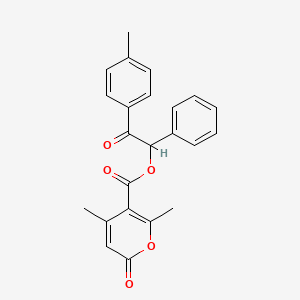
![1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4012784.png)